Ethyl 3-cyclohexylbut-2-enoate
Description
Ethyl 3-cyclohexylbut-2-enoate (CAS: Not explicitly provided; structurally related to compounds in and ) is an α,β-unsaturated ester characterized by a cyclohexyl substituent at the β-position and an ethyl ester group. This compound is primarily utilized as an intermediate in organic synthesis. For instance, it serves as a precursor to (E)-3-cyclohexylbut-2-en-1-ol via reduction with lithium aluminum hydride (LiAlH4), achieving a 25% yield under optimized conditions . Its conjugated double bond and sterically bulky cyclohexyl group make it a candidate for studying stereoselective reactions and hydrogenation processes.
Properties
CAS No. |
73232-02-7 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 3-cyclohexylbut-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3 |
InChI Key |
QYHINSWQNUZZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyclohexylbut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-cyclohexylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, the reaction can be carried out under reduced pressure to remove the water formed during esterification, thus shifting the equilibrium towards the ester product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclohexylbut-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-cyclohexylbut-2-enoic acid and ethanol.
Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Oxidation: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-cyclohexylbut-2-enoic acid and ethanol.
Reduction: Corresponding alcohol.
Oxidation: Various oxidized products depending on the conditions.
Scientific Research Applications
Ethyl 3-cyclohexylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-cyclohexylbut-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets depend on the context of its application, such as its use in drug development or as a fragrance compound.
Comparison with Similar Compounds
Ethyl (E)-3-cyclopentylbut-2-enoate
- Structure : Cyclopentyl substituent replaces the cyclohexyl group.
- Lipophilicity: Cyclopentyl may marginally decrease lipophilicity (logP) relative to cyclohexyl, influencing solubility in nonpolar solvents.
- Applications : Likely used in similar synthetic pathways but with unconfirmed efficiency differences .
Ethyl 3-methyl-2-phenylbut-2-enoate (CAS: 6335-78-0)
- Structure : Phenyl group at the α-position and methyl at the β-position.
- Aromatic Interactions: The phenyl group enables π-π stacking in crystal lattices, which may affect solid-state packing and melting points.
- Applications : Used in pharmaceuticals or agrochemicals due to aromatic moiety’s bioactivity .
Ethyl 2-cyano-3-hydroxybut-2-enoate
- Structure: Cyano and hydroxyl groups replace the cyclohexyl and ester positions.
- Key Differences: Reactivity: The cyano group enhances electrophilicity at the β-carbon, favoring nucleophilic attacks. The hydroxyl group introduces hydrogen-bonding capability. Biological Activity: Potential antimicrobial or enzymatic inhibition properties due to polar functional groups .
Ethyl 3-methyl-4-cyclohexylidenebut-2-enoate (CAS: 1206733-79-0)
- Structure : Cyclohexylidene (a bicyclic system) replaces the cyclohexyl group.
- Stereochemistry: The fused ring system may lead to distinct stereochemical outcomes in catalytic asymmetric syntheses .
Comparative Data Table
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